N-(4-tert-butylcyclohexyl)-2-chloroacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

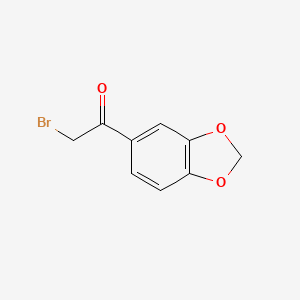

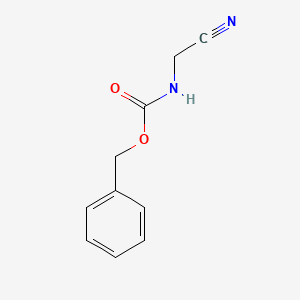

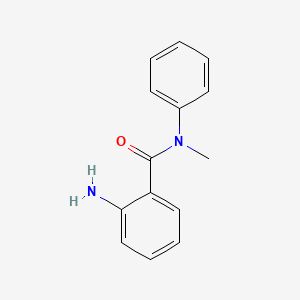

“N-(4-tert-butylcyclohexyl)-2-chloroacetamide” is a chemical compound with the molecular formula C24H46N2O2 . It has an average mass of 394.634 Da and a monoisotopic mass of 394.355927 Da .

Molecular Structure Analysis

The molecular structure of “N-(4-tert-butylcyclohexyl)-2-chloroacetamide” is complex, with a large number of atoms and bonds. The compound has a cyclohexyl ring structure with a tert-butyl group attached, along with an acetamide group .Chemical Reactions Analysis

While specific chemical reactions involving “N-(4-tert-butylcyclohexyl)-2-chloroacetamide” are not available, related compounds have been studied. For instance, “4-tert-Butylcyclohexanol” has been involved in oxidation and reduction reactions . In another study, the effects of peroxide-based initiators on the cure behavior and kinetics of vinyl ester resin were investigated .Physical And Chemical Properties Analysis

“N-(4-tert-butylcyclohexyl)-2-chloroacetamide” has a molecular formula of C24H46N2O2, an average mass of 394.634 Da, and a monoisotopic mass of 394.355927 Da .Scientific Research Applications

Application in Polymer Science

Specific Scientific Field

Summary of the Application

The compound di(4-tert-butylcyclohexyl)peroxydicarbonate (DPDC), which is structurally similar to N-(4-tert-butylcyclohexyl)-2-chloroacetamide, is used as an initiator in the curing process of vinyl ester resins .

Methods of Application or Experimental Procedures

The cure behavior and kinetics of vinyl ester resin initiated by DPDC were investigated using non-isothermal differential scanning calorimetry . The study also examined the effects of multi-walled carbon nanotubes (MWCNT) on the cure behavior .

Results or Outcomes

The results revealed that the cure reaction of pristine VE and MWCNT-containing VE resins was governed by autocatalytic reaction . The MWCNT containing in the VE resin simplified the cure mechanism, reducing the activation energy with TBPB having small molecular size rather than with DPDC having relatively large molecular size .

Application in Perfumery

Specific Scientific Field

Summary of the Application

4-(tert-Butyl)cyclohexyl acetate, a compound related to N-(4-tert-butylcyclohexyl)-2-chloroacetamide, is used in the production of commercial fragrances . It is known as “woody acetate” and is used in functional perfumery applications such as beauty care, soap, laundry care, and household products .

Methods of Application or Experimental Procedures

The production of cis-4-(tert-butyl)cyclohexanol, a precursor to woody acetate, was achieved through the stereoselective reduction of the corresponding ketones using commercial alcohol dehydrogenases (ADHs) . The enzymatic acetylation of cis-4-(tert-butyl)cyclohexanol was then performed using Candida antarctica A (CALA) as a catalyst .

Results or Outcomes

High conversions and diastereoisomeric excess values were achieved with five of the eighteen tested ADHs . A continuous-flow process based on the combination of in-line enzymatic steps with in-line work-up effectively provided samples of cis-leather cyclohexanol and cis-woody acetate with high diastereoisomeric purity .

Application in Polymerization Tools

Summary of the Application

4-tert-Butylcyclohexyl acrylate, a compound related to N-(4-tert-butylcyclohexyl)-2-chloroacetamide, is used in the field of polymer science . It is used as a polymerization tool .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this compound in the field of polymer science are not detailed in the source .

Results or Outcomes

The specific results or outcomes obtained from the use of this compound in the field of polymer science are not detailed in the source .

Application in Chemical Industry

Specific Scientific Field

Summary of the Application

4-tert-Butylcyclohexyl Acrylate, a compound related to N-(4-tert-butylcyclohexyl)-2-chloroacetamide, is used in the chemical industry . It is also known as Acrylic Acid 4-tert-Butylcyclohexyl Ester .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this compound in the chemical industry are not detailed in the source .

Results or Outcomes

The specific results or outcomes obtained from the use of this compound in the chemical industry are not detailed in the source .

Safety And Hazards

properties

IUPAC Name |

N-(4-tert-butylcyclohexyl)-2-chloroacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22ClNO/c1-12(2,3)9-4-6-10(7-5-9)14-11(15)8-13/h9-10H,4-8H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LARCNSYEWOQQCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60305083 |

Source

|

| Record name | N-(4-tert-butylcyclohexyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60305083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-tert-butylcyclohexyl)-2-chloroacetamide | |

CAS RN |

500887-21-8 |

Source

|

| Record name | N-(4-tert-butylcyclohexyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60305083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1267736.png)

![2,5-Bis[(4-chlorophenyl)methylene]cyclopentanone](/img/structure/B1267743.png)

![1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile](/img/structure/B1267753.png)